molecular formula C7H13ClFNO2 B2724695 Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 2229316-40-7

Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2724695
CAS No.: 2229316-40-7
M. Wt: 197.63
InChI Key: VGRCLUGTAJPKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12FNO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(fluoromethyl)pyrrolidine.

    Esterification: The 3-(fluoromethyl)pyrrolidine is then esterified with methanol in the presence of an acid catalyst to form methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Esterification: Using continuous flow reactors to optimize the esterification process.

    Purification: Employing techniques such as crystallization or distillation to purify the final product.

    Quality Control: Ensuring the product meets specific purity standards through analytical methods like HPLC or NMR spectroscopy.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect metabolic pathways involving neurotransmitters or other signaling molecules, leading to changes in cellular function.

Comparison with Similar Compounds

    Methyl 3-(chloromethyl)pyrrolidine-3-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-(bromomethyl)pyrrolidine-3-carboxylate hydrochloride: Contains a bromine atom instead of fluorine.

    Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride: Features a hydroxyl group instead of a fluoromethyl group.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom in methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride imparts unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.

    Reactivity: The fluoromethyl group can participate in specific chemical reactions that are not possible with other substituents, providing unique synthetic opportunities.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(4-8)2-3-9-5-7;/h9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRCLUGTAJPKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.